molecular formula C20H23N5O2S B4299995 N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide

N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No. B4299995
M. Wt: 397.5 g/mol
InChI Key: WQCFUSFXUDVPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTA belongs to the class of tetrazole-based compounds that have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is not fully understood. However, studies have suggested that N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to exhibit anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological effects at low concentrations. However, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in drug delivery systems, such as nanoparticles, to improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide and its potential applications in various diseases.
Conclusion:
In conclusion, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent biological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. While N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and its potential applications in various diseases.

Scientific Research Applications

N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation is a key component of many diseases, and N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to exhibit anticonvulsant and neuroprotective effects.

properties

IUPAC Name

N-(2-butoxyphenyl)-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-3-4-13-27-18-8-6-5-7-17(18)21-19(26)14-25-23-20(22-24-25)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFUSFXUDVPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 5
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 6
N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.